N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(4-fluoro-2-methylphenyl)thiourea
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Overview
Description
N-[3-(3,4-dimethoxyphenyl)acryloyl]-N’-(4-fluoro-2-methylphenyl)thiourea is a synthetic organic compound with the molecular formula C19H19FN2O3S and a molecular weight of 374.43 g/mol. This compound is characterized by the presence of a thiourea group, a fluoro-substituted aromatic ring, and a dimethoxyphenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[3-(3,4-dimethoxyphenyl)acryloyl]-N’-(4-fluoro-2-methylphenyl)thiourea typically involves the reaction of 3,4-dimethoxyphenylacryloyl chloride with 4-fluoro-2-methylphenylthiourea under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N-[3-(3,4-dimethoxyphenyl)acryloyl]-N’-(4-fluoro-2-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(3,4-dimethoxyphenyl)acryloyl]-N’-(4-fluoro-2-methylphenyl)thiourea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(3,4-dimethoxyphenyl)acryloyl]-N’-(4-fluoro-2-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
N-[3-(3,4-dimethoxyphenyl)acryloyl]-N’-(4-fluoro-2-methylphenyl)thiourea can be compared with other similar compounds, such as:
N-[3-(3,4-dimethoxyphenyl)acryloyl]-N’-(2-fluoro-4-methylphenyl)thiourea: This compound has a similar structure but with a different substitution pattern on the aromatic ring.
N-[3-(3,4-dimethoxyphenyl)acryloyl]-N’-(4-chloro-2-methylphenyl)thiourea: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
The uniqueness of N-[3-(3,4-dimethoxyphenyl)acryloyl]-N’-(4-fluoro-2-methylphenyl)thiourea lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(4-fluoro-2-methylphenyl)carbamothioyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-12-10-14(20)6-7-15(12)21-19(26)22-18(23)9-5-13-4-8-16(24-2)17(11-13)25-3/h4-11H,1-3H3,(H2,21,22,23,26)/b9-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHLWGJTVXSJGR-WEVVVXLNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=S)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)NC(=S)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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